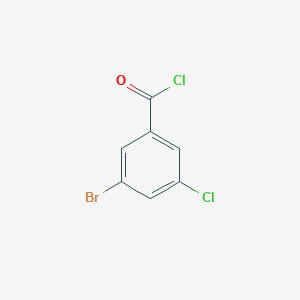

3-Bromo-5-chlorobenzoyl chloride

Description

BenchChem offers high-quality 3-Bromo-5-chlorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chlorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMZOCJLKKONRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679245 | |

| Record name | 3-Bromo-5-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-27-6 | |

| Record name | 3-Bromo-5-chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-chlorobenzoyl chloride chemical properties

An In-Depth Technical Guide to 3-Bromo-5-chlorobenzoyl Chloride: Properties, Synthesis, and Reactivity

For the modern researcher in pharmaceutical development and fine chemical synthesis, 3-bromo-5-chlorobenzoyl chloride (CAS No: 21900-27-6) represents a pivotal building block. Its di-halogenated phenyl ring, combined with the high reactivity of the acyl chloride functional group, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, and key reaction pathways, grounded in established chemical principles and supported by practical, field-proven insights.

Core Chemical and Physical Properties

3-Bromo-5-chlorobenzoyl chloride is a bifunctional reagent whose utility is dictated by its distinct physical and chemical characteristics. The electron-withdrawing nature of the bromine and chlorine atoms, in conjunction with the carbonyl group, significantly influences the reactivity of the aromatic ring and the acyl chloride moiety.

A summary of its key properties is presented below. It is important to note that while some experimental data for this specific compound is not widely published, reliable data can be inferred from its precursor and structurally similar compounds.

| Property | Value | Source / Comment |

| IUPAC Name | 3-bromo-5-chlorobenzoyl chloride | [1] |

| CAS Number | 21900-27-6 | [1] |

| Molecular Formula | C₇H₃BrCl₂O | [1] |

| Molecular Weight | 253.90 g/mol | [1] |

| Appearance | White to light yellow solid/liquid | Inferred from precursor and commercial availability. |

| Melting Point | Data not available | The precursor, 3-bromo-5-chlorobenzoic acid, has a melting point of 190-192 °C. |

| Boiling Point | Est. 74-75 °C at 0.5 mmHg | Estimated based on the boiling point of 3-bromobenzoyl chloride.[2] |

| Density | Est. >1.66 g/mL at 25 °C | Estimated based on the density of 3-bromobenzoyl chloride.[2] |

Synthesis of 3-Bromo-5-chlorobenzoyl Chloride

The most direct and industrially relevant synthesis of 3-bromo-5-chlorobenzoyl chloride is via the chlorination of its corresponding carboxylic acid precursor, 3-bromo-5-chlorobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (HCl and SO₂), which simplifies purification.

The mechanism proceeds via a nucleophilic acyl substitution, wherein the carboxylic acid's hydroxyl group is converted into a superior leaving group, facilitating its displacement by a chloride ion. A catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF) is often employed to accelerate the reaction.

Caption: Synthesis workflow for 3-Bromo-5-chlorobenzoyl chloride.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from standard procedures for the conversion of carboxylic acids to acyl chlorides.[2]

Materials:

-

3-Bromo-5-chlorobenzoic acid

-

Thionyl chloride (SOCl₂), at least 2 equivalents

-

N,N-dimethylformamide (DMF), 1-2 drops

-

Anhydrous inert solvent (e.g., toluene or dichloromethane), optional

-

Dry glassware, magnetic stirrer, heating mantle, reflux condenser with a drying tube (filled with CaCl₂ or similar)

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-chlorobenzoic acid (1.0 eq). The reaction can be run neat or with an inert solvent like toluene.

-

Expert Insight: Running the reaction neat is often more efficient, but using a solvent can provide better temperature control for larger-scale reactions. All glassware must be scrupulously dried to prevent hydrolysis of the thionyl chloride and the product.

-

-

Reagent Addition: Carefully add thionyl chloride (2-3 eq) to the flask in a fume hood. Add a catalytic amount (1-2 drops) of DMF.

-

Causality: An excess of thionyl chloride ensures the complete conversion of the carboxylic acid. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate, which accelerates the rate of acyl chloride formation.

-

-

Reaction Execution: Gently heat the mixture to reflux (for neat reactions, the temperature will be ~79 °C, the boiling point of SOCl₂).[2] Maintain reflux for 2-4 hours.

-

Self-Validation: The reaction's progress can be monitored by the cessation of gas evolution (HCl and SO₂). A complete reaction is indicated when the solution becomes clear and bubbling stops.

-

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure (in a fume hood).

-

Purification: The crude 3-bromo-5-chlorobenzoyl chloride is then purified by vacuum distillation.[2] Collect the fraction corresponding to the product's boiling point.

Chemical Reactivity and Synthetic Applications

As a highly reactive acylating agent, 3-bromo-5-chlorobenzoyl chloride is a cornerstone for introducing the 3-bromo-5-chlorobenzoyl moiety into various molecules. Its primary reactions involve nucleophilic acyl substitution with heteroatom nucleophiles and electrophilic aromatic substitution via Friedel-Crafts acylation.

Caption: Core reactivity pathways of 3-Bromo-5-chlorobenzoyl chloride.

A. Amide Formation (Amidation)

The reaction with primary or secondary amines is typically rapid and exothermic, yielding highly stable amide products. A base is required to neutralize the hydrogen chloride byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.[]

General Protocol:

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N₂).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-bromo-5-chlorobenzoyl chloride (1.0 eq) in the same solvent.

-

Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

-

Allow the reaction to stir at room temperature for 1-6 hours until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

B. Ester Formation (Esterification)

Alcohols react with 3-bromo-5-chlorobenzoyl chloride in a similar fashion to amines to produce esters. The reaction also requires a base to scavenge the HCl byproduct. The mechanism is a classic nucleophilic acyl substitution.[4]

General Protocol:

-

Combine the alcohol (1.0 eq) and a base (e.g., pyridine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Expert Insight: Pyridine often serves as both the base and a catalyst. For less reactive alcohols, a stronger, non-nucleophilic base like DMAP (4-Dimethylaminopyridine) can be added in catalytic amounts.

-

-

Cool the mixture to 0 °C.

-

Add 3-bromo-5-chlorobenzoyl chloride (1.0 eq) dropwise.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup similar to the amidation procedure to isolate the crude ester, followed by purification.

C. Friedel-Crafts Acylation

This powerful C-C bond-forming reaction attaches the 3-bromo-5-chlorobenzoyl group to an aromatic ring, producing aryl ketones. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[5]

General Protocol:

-

In a dry flask under an inert atmosphere, suspend the Lewis acid (e.g., AlCl₃, 1.1-1.2 eq) in an anhydrous, non-reactive solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene).

-

Cool the suspension to 0 °C.

-

Slowly add 3-bromo-5-chlorobenzoyl chloride (1.0 eq). Stir for 15-30 minutes to allow for the formation of the acylium ion complex.[5]

-

Add the aromatic substrate (1.0 eq) dropwise, maintaining the low temperature.

-

Causality: The reaction is highly sensitive to the electron density of the aromatic ring. Electron-rich arenes react readily, while strongly deactivated rings (e.g., nitrobenzene) are poor substrates. The Lewis acid catalyst is required in stoichiometric amounts as it complexes with the product ketone.

-

-

Allow the reaction to warm to room temperature and stir until completion.

-

The reaction must be quenched carefully by slowly pouring the mixture over crushed ice and dilute HCl. This hydrolyzes the aluminum complexes.

-

The organic layer is separated, washed, dried, and concentrated. The resulting aryl ketone is then purified.

Expected Spectral Characteristics

-

¹H NMR: The aromatic region should display three distinct signals corresponding to the three protons on the phenyl ring. Due to the meta-substitution pattern, one would expect three signals, likely appearing as two doublets of doublets (or triplets) and one triplet, with small meta-coupling constants (J ≈ 2-3 Hz). The chemical shifts would be in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the halogens and the carbonyl group.

-

¹³C NMR: Approximately 6 aromatic carbon signals would be expected, in addition to the carbonyl carbon signal which would be significantly downfield (δ > 165 ppm). The carbons directly attached to the halogens (C-Br and C-Cl) would show characteristic shifts.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride will be prominent, typically in the range of 1770-1815 cm⁻¹. C-Cl and C-Br stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will be highly characteristic due to the isotopic signatures of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). The molecular ion peak (M⁺) will appear as a cluster of peaks reflecting all possible isotopic combinations of the one bromine and two chlorine atoms.

Safety and Handling

3-Bromo-5-chlorobenzoyl chloride is a corrosive and reactive chemical that requires careful handling in a well-ventilated chemical fume hood.

-

Hazard Identification: The compound is classified as corrosive.[]

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[] Some suppliers also list H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] As a conservative measure, it should be handled as a fully corrosive material.

-

Signal Word: Danger[]

-

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Face shield is recommended.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. It is highly reactive with water and moisture, releasing corrosive HCl gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a cool, dry place.

-

Spill & Disposal: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a suitable container for chemical waste disposal. Do not use water. Dispose of waste in accordance with local, regional, and national regulations.

References

-

Organic Syntheses Procedure. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzoyl chloride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-Chlorobenzonitrile: Key Material for Specialty Chemical Manufacturing. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzaldehyde. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-chlorobenzoyl chloride | C7H3BrCl2O | CID 50998129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-chlorobenzoyl Chloride: A Keystone Building Block in Modern Synthesis

Abstract

3-Bromo-5-chlorobenzoyl chloride (CAS No. 21900-27-6) is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its di-halogenated phenyl ring offers multiple, distinct points for chemical modification, making it a valuable scaffold in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights for researchers and development professionals. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and reproducibility.

Core Chemical Identity and Physicochemical Properties

3-Bromo-5-chlorobenzoyl chloride is a disubstituted aromatic acyl chloride. The strategic placement of bromo and chloro substituents on the benzene ring, meta to the acyl chloride group, provides steric and electronic properties that are instrumental in directing subsequent chemical transformations.

| Property | Value | Source |

| CAS Number | 21900-27-6 | [1][2][3] |

| Molecular Formula | C₇H₃BrCl₂O | [1][2] |

| Molecular Weight | 253.90 g/mol | [1] |

| IUPAC Name | 3-bromo-5-chlorobenzoyl chloride | [1] |

| Appearance | Light brown solid | [4] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Store in a dry, cool, well-ventilated place under an inert atmosphere. Recommended temperatures range from room temperature to 2-8°C. | [2][4] |

Synthesis and Mechanism

The most direct and industrially relevant synthesis of 3-Bromo-5-chlorobenzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 3-Bromo-5-chlorobenzoic acid (CAS No. 42860-02-6).

Dominant Synthetic Pathway: Chlorination of 3-Bromo-5-chlorobenzoic Acid

The conversion of the carboxylic acid to the acyl chloride is typically achieved using an inorganic chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is common due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): A widely used reagent for this transformation. The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF catalyst first reacts with thionyl chloride to form a Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.

-

Oxalyl Chloride ((COCl)₂): An alternative that often allows for milder reaction conditions and produces only gaseous byproducts (CO, CO₂, HCl). However, it is generally more expensive than thionyl chloride.

The general mechanism involves the activation of the carboxylic acid by the chlorinating agent, followed by nucleophilic attack by the chloride ion to displace the leaving group and form the final acyl chloride product.

Caption: Synthesis pathway from carboxylic acid to acyl chloride.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for converting carboxylic acids to acyl chlorides.[5]

Reagents and Materials:

-

3-Bromo-5-chlorobenzoic acid (1 equiv.)

-

Thionyl chloride (SOCl₂) (1.2 - 2.0 equiv.)

-

N,N-dimethylformamide (DMF) (catalytic amount, e.g., 0.05 equiv.)

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

Standard laboratory glassware for reflux under an inert atmosphere (e.g., N₂ or Ar)

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser and an inert gas inlet, add 3-Bromo-5-chlorobenzoic acid (1 equiv.).

-

Add the anhydrous solvent (e.g., DCM) to dissolve or suspend the starting material.

-

Add a catalytic amount of DMF to the mixture with stirring.

-

Slowly add thionyl chloride (1.2-2.0 equiv.) to the mixture at room temperature. The addition may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-4 hours.

-

Monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure (distillation).

-

The resulting crude 3-Bromo-5-chlorobenzoyl chloride, often a yellow or light brown solid/oil, is typically of sufficient purity (e.g., 97% yield) for use in subsequent steps without further purification.[6]

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-5-chlorobenzoyl chloride is rooted in the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent. Its primary mode of reaction is nucleophilic acyl substitution .

Caption: Key reactions of 3-Bromo-5-chlorobenzoyl chloride.

Amide Bond Formation

Reaction with primary or secondary amines readily forms the corresponding amides. This reaction is fundamental in drug discovery, as the amide bond is a cornerstone of peptide and small molecule drug structures.[7] The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

General Protocol for Amidation:

-

Dissolve the amine (1 equiv.) and a base like triethylamine (1.1 equiv.) in an aprotic solvent (e.g., DCM) in a flask.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of 3-Bromo-5-chlorobenzoyl chloride (1.05 equiv.) in the same solvent dropwise.

-

Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for several hours or overnight.

-

Upon completion, perform a standard aqueous workup by washing the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to yield the amide product.

Ester Synthesis

Esterification occurs when 3-Bromo-5-chlorobenzoyl chloride reacts with an alcohol. Similar to amidation, a base is typically required to scavenge the HCl generated. This reaction is crucial for creating prodrugs or modifying the solubility and pharmacokinetic properties of a lead compound.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst (e.g., AlCl₃), 3-Bromo-5-chlorobenzoyl chloride can acylate electron-rich aromatic rings to form substituted benzophenones.[5] These benzophenone structures are themselves important intermediates in the synthesis of various biologically active compounds.[5]

Applications in Drug Discovery and Development

The true utility of 3-Bromo-5-chlorobenzoyl chloride lies in its role as a versatile building block. The benzoyl scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[7]

Strategic Advantages:

-

Acyl Chloride Handle: Provides a reliable reactive site for coupling with various nucleophiles to build molecular libraries.

-

Orthogonal Halogen Sites: The bromine and chlorine atoms offer distinct reactivity for further functionalization, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and controlled introduction of diverse substituents to explore the chemical space around the core scaffold.

While specific examples for this exact isomer are proprietary or less common in public literature, its close analogues are used in the synthesis of therapeutics for oncology, inflammation, and metabolic diseases. For instance, the isomeric 5-bromo-2-chlorobenzoyl chloride is a known intermediate in the synthesis of the SGLT2 inhibitor dapagliflozin, highlighting the importance of this structural class in modern pharmaceuticals.[5]

Spectroscopic Characterization (Predicted)

While experimental spectra are best obtained on a case-by-case basis, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure.

| Technique | Expected Signals |

| ¹H NMR | Three aromatic protons in the 7.5-8.2 ppm range. Expect three distinct signals (triplet or doublet of doublets) due to their unique electronic environments and coupling patterns. |

| ¹³C NMR | Seven signals: one carbonyl carbon (~165-170 ppm) and six aromatic carbons. The carbons bonded to Br and Cl will be significantly shifted. |

| IR Spectroscopy | A strong, characteristic C=O stretching band for the acyl chloride functional group, typically found in the range of 1770-1815 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms. |

Safety, Handling, and Storage

As an acyl chloride, 3-Bromo-5-chlorobenzoyl chloride is a reactive and hazardous chemical that must be handled with appropriate precautions.

GHS Hazard Information: [2]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and First Aid:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Reactivity Hazard: Reacts with water and other protic solvents (e.g., alcohols, moisture in the air) to release corrosive HCl gas. All equipment must be dry, and reactions should be conducted under an inert atmosphere.[10]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[8]

Conclusion

3-Bromo-5-chlorobenzoyl chloride is more than a simple chemical reagent; it is a strategic tool for molecular design and synthesis. Its predictable reactivity, coupled with the potential for diverse, late-stage functionalization at its halogenated sites, secures its place as a valuable building block for researchers in drug discovery and applied chemical sciences. Proper understanding of its synthesis, handling, and chemical behavior is essential for leveraging its full potential in creating novel and impactful chemical entities.

References

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents. [URL: https://patents.google.

- PubChem. 3-Bromo-5-chlorobenzoyl chloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/50998129]

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents. [URL: https://patents.google.

- Asian Journal of Green Chemistry. Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate. [URL: https://www.ajgreenchem.com/article_189689.html]

- BenchChem. A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh. [URL: https://www.benchchem.com/technical-guides/2-amino-5-bromobenzoyl-chloride]

- PubChem. 3-Bromo-5-chlorobenzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/33128]

- ChemicalBook. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis. [URL: https://www.chemicalbook.com/synthesis/21900-52-7.htm]

- ECHEMI. 3-Bromo-4-chlorobenzoyl chloride SDS, 21900-34-5 Safety Data Sheets. [URL: https://www.echemi.com/sds/3-bromo-4-chlorobenzoyl-chloride-cas-21900-34-5.html]

- AOBChem USA. 3-Bromo-5-chlorobenzoyl chloride. [URL: https://www.aobchem.com/product/37941.html]

- BLD Pharm. 21900-27-6|3-Bromo-5-Chlorobenzoyl chloride. [URL: https://www.bldpharm.com/products/21900-27-6.html]

- Oakwood Chemical. 3-Bromo-5-chlorobenzoyl chloride. [URL: https://oakwoodchemical.com/mol/038165.html]

- Fisher Scientific. SAFETY DATA SHEET - 3-Bromobenzoyl chloride. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC159840050&productDescription=3-BROMOBENZOYL+CHLORIDE%2C+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [URL: https://www.lobachemie.com/msds-2-chloro-5-bromo-benzoic-acid-02845.aspx]

- ChemicalBook. 3-broMo-5-chlorobenzoyl chloride. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61329587.htm]

Sources

- 1. 3-Bromo-5-chlorobenzoyl chloride | C7H3BrCl2O | CID 50998129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. 3-Bromo-5-chlorobenzoyl chloride [oakwoodchemical.com]

- 4. 3-broMo-5-chlorobenzoyl chloride | 21900-27-6 [chemicalbook.com]

- 5. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 6. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromo-5-chlorobenzoyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-chlorobenzoyl chloride, a key chemical intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, and provides an in-depth analysis of its synthesis, including reaction mechanisms. Furthermore, it explores the diverse applications of this compound, particularly in the realms of pharmaceutical development and materials science, supported by established experimental protocols. Safety considerations and handling procedures are also thoroughly addressed to ensure its effective and safe utilization in a laboratory setting.

Introduction

3-Bromo-5-chlorobenzoyl chloride is a di-substituted benzoyl chloride derivative that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive acyl chloride group and two distinct halogen atoms on the aromatic ring, allows for a variety of chemical transformations. This unique combination of functional groups makes it a valuable reagent for introducing the 3-bromo-5-chlorobenzoyl moiety into different molecular scaffolds, a common strategy in the development of novel pharmaceuticals and functional materials. The strategic placement of the bromine and chlorine atoms also offers opportunities for subsequent cross-coupling reactions, further expanding its synthetic utility.

Chemical Structure and Properties

3-Bromo-5-chlorobenzoyl chloride is characterized by a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a benzoyl chloride functional group at the 1-position.

Systematic Name: 3-Bromo-5-chlorobenzoyl chloride[1] CAS Number: 21900-27-6[1][2][3][4] Molecular Formula: C₇H₃BrCl₂O[1][2][3][4]

The presence of the electron-withdrawing acyl chloride, bromine, and chlorine substituents significantly influences the electronic properties of the aromatic ring, impacting its reactivity in various chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-chlorobenzoyl chloride is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 253.91 g/mol | [1][2][4] |

| Appearance | White to light yellow crystalline solid | |

| Purity | Typically >95% | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Note: Experimental values for properties like melting and boiling points are not consistently reported in publicly available literature and should be determined empirically or obtained from the supplier's certificate of analysis.

Synthesis of 3-Bromo-5-chlorobenzoyl Chloride

The most common and efficient method for the synthesis of 3-Bromo-5-chlorobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 3-bromo-5-chlorobenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).

Synthesis from 3-Bromo-5-chlorobenzoic Acid

The reaction involves the conversion of the carboxylic acid group to an acyl chloride in the presence of thionyl chloride. A catalytic amount of a tertiary amine, such as pyridine, or dimethylformamide (DMF) is often added to facilitate the reaction.

Reaction Scheme:

Caption: Synthesis of 3-Bromo-5-chlorobenzoyl Chloride.

Reaction Mechanism: Chlorination with Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This initial attack forms a highly reactive intermediate.

-

Chloride Ion Attack and Leaving Group Departure: A chloride ion, generated in the reaction mixture, then attacks the carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and the departure of the excellent leaving groups, sulfur dioxide (SO₂) and a protonated chlorine atom, which subsequently forms hydrogen chloride (HCl).

Caption: Mechanism of Carboxylic Acid Chlorination.

Experimental Protocol: Synthesis of 3-Bromo-5-chlorobenzoyl Chloride

The following is a representative laboratory-scale protocol for the synthesis of 3-Bromo-5-chlorobenzoyl chloride.

Materials:

-

3-Bromo-5-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine or Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-chlorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of pyridine or DMF (e.g., a few drops) to the solution.

-

Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature. The addition should be done carefully as the reaction can be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive SO₂ and HCl gases.

-

The resulting crude 3-Bromo-5-chlorobenzoyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.

Spectroscopic Characterization

While a dedicated, publicly available, and fully characterized set of spectra for 3-Bromo-5-chlorobenzoyl chloride is not readily found, the expected spectral data can be inferred from the analysis of similar compounds and general principles of spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. Due to the substitution pattern, these protons will appear as multiplets or distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the electronic effects of the bromine, chlorine, and acyl chloride groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons and the carbonyl carbon of the acyl chloride. The carbonyl carbon is expected to resonate significantly downfield (typically in the range of 165-175 ppm). The chemical shifts of the aromatic carbons will be influenced by the halogen and acyl chloride substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the acyl chloride functional group, typically appearing in the region of 1750-1800 cm⁻¹. Other characteristic peaks for the aromatic ring and C-Cl/C-Br bonds will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 3-Bromo-5-chlorobenzoyl chloride. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing these halogens. The fragmentation pattern will likely involve the loss of the chlorine atom from the acyl chloride group and other characteristic fragmentations of the aromatic ring.

Applications in Organic Synthesis

3-Bromo-5-chlorobenzoyl chloride is a valuable reagent in organic synthesis, primarily utilized in acylation reactions and as a precursor for the synthesis of more complex molecules.

Friedel-Crafts Acylation

A primary application of 3-Bromo-5-chlorobenzoyl chloride is in Friedel-Crafts acylation reactions. In this electrophilic aromatic substitution reaction, the 3-bromo-5-chlorobenzoyl group is introduced onto an aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction is a fundamental method for the formation of aryl ketones.

Reaction Scheme:

Caption: Friedel-Crafts Acylation using 3-Bromo-5-chlorobenzoyl Chloride.

The resulting aryl ketones are important intermediates in the synthesis of various biologically active compounds and functional materials.

Synthesis of Amides and Esters

3-Bromo-5-chlorobenzoyl chloride readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters, respectively. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

Intermediate in Pharmaceutical Synthesis

Halogenated benzoyl chlorides are crucial intermediates in the pharmaceutical industry. For instance, the related compound, 5-bromo-2-chlorobenzoyl chloride, is a key intermediate in the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. This highlights the importance of such building blocks in the development of modern therapeutics. The presence of bromine and chlorine atoms allows for further structural modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Applications in Materials Science

The structural motif provided by 3-Bromo-5-chlorobenzoyl chloride can be incorporated into polymers and other materials to impart specific properties. The halogen atoms can enhance flame retardancy, and the rigid aromatic core can contribute to thermal stability. Furthermore, the potential for post-polymerization modification via the halogen atoms makes it an attractive monomer for the synthesis of functional polymers.

Safety and Handling

3-Bromo-5-chlorobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: It is corrosive to the skin, eyes, and respiratory tract. It reacts with water and moisture to produce corrosive hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. It is often stored under an inert atmosphere.

-

Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills. All waste materials should be disposed of in accordance with local, state, and federal regulations.

Hazard Statement Summary:

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

This is not an exhaustive list. Always refer to the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

3-Bromo-5-chlorobenzoyl chloride is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of drug discovery and materials science. Its straightforward synthesis, coupled with the reactivity of its acyl chloride group and the potential for further functionalization at the halogenated positions, makes it an indispensable tool for synthetic chemists. A thorough understanding of its properties, reaction mechanisms, and proper handling procedures is essential for its safe and effective use in the laboratory.

References

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.

- Google Patents. (n.d.). CN101735023A - Method for preparing 3-bromo-5-chlorophenol.

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. Retrieved from [Link]

-

NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. National Institute of Standards and Technology. Retrieved from [Link]

-

AOBChem USA. (n.d.). 3-Bromo-5-chlorobenzoyl chloride. Retrieved from [Link]

-

World Journal of Organic Chemistry. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Retrieved from [Link]

-

ResearchGate. (2018). Raman, FT-IR spectroscopic analysis and first-order hyperpolarisability of 3-benzoyl-5-chlorouracil by first principles. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Retrieved from [Link]

- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of chlorobenzene. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2009). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

- Google Patents. (n.d.). CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.

-

Patsnap. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]

-

ResearchGate. (2024). What does an additional peak in FTIR between 3100 and 3300 nm affect the quality of the material, benzethonium chloride USP?. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-chlorobenzoyl Chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chlorobenzoyl chloride is a disubstituted aromatic acyl chloride that serves as a valuable building block in organic synthesis. Its utility is primarily derived from the presence of three distinct reactive sites: the highly electrophilic acyl chloride group and the two halogen atoms (bromine and chlorine) at the meta positions, which can be selectively functionalized through various cross-coupling reactions. This trifecta of reactivity makes it a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, key reactions, and applications, with a focus on practical insights for laboratory use.

Chemical Identity and Synonyms

Proper identification of chemical reagents is paramount for reproducibility and safety in research. 3-Bromo-5-chlorobenzoyl chloride is known by several names, and a clear understanding of its nomenclature is essential.

-

Systematic IUPAC Name: 3-bromo-5-chlorobenzoyl chloride[1]

-

Common Synonyms:

It is crucial to distinguish 3-Bromo-5-chlorobenzoyl chloride from its isomers, such as 5-Bromo-2-chlorobenzoyl chloride and 2-Bromo-5-chlorobenzoyl chloride, as their differing substitution patterns lead to distinct reactivity and ultimately different final products.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its proper handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O | [1][2][3] |

| Molecular Weight | 253.91 g/mol | [1][2][3] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) and reactive with protic solvents (e.g., water, alcohols). |

Synthesis of 3-Bromo-5-chlorobenzoyl Chloride

The most common and straightforward method for the preparation of 3-Bromo-5-chlorobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 3-Bromo-5-chlorobenzoic acid. Thionyl chloride (SOCl₂) is the most frequently used chlorinating agent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).

Synthesis Pathway

Caption: General synthesis route for 3-Bromo-5-chlorobenzoyl chloride.

Experimental Protocol: Synthesis of 3-Bromo-5-chlorobenzoyl chloride

This protocol is adapted from a similar procedure for the synthesis of an isomeric compound and is expected to be effective for the target molecule.[4]

Materials:

-

3-Bromo-5-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous toluene (or another suitable aprotic solvent)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-chlorobenzoic acid (1.0 eq).

-

Add anhydrous toluene to the flask.

-

Carefully add thionyl chloride (2.0-3.0 eq) to the suspension.

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive vapors.

-

The resulting crude 3-Bromo-5-chlorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Self-Validation: The successful synthesis of the acyl chloride can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (typically >1750 cm⁻¹) in the IR spectrum. Further characterization by ¹H and ¹³C NMR spectroscopy is recommended.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-Bromo-5-chlorobenzoyl chloride is centered around the reactivity of its acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form the corresponding carboxylic acid derivatives.

Amide Bond Formation

A primary application of 3-Bromo-5-chlorobenzoyl chloride is in the synthesis of amides through reaction with primary or secondary amines. This reaction is fundamental in the construction of many pharmaceutical agents and other biologically active molecules.

Caption: Mechanism of amide formation from 3-Bromo-5-chlorobenzoyl chloride.

Friedel-Crafts Acylation

3-Bromo-5-chlorobenzoyl chloride can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-bromo-5-chlorobenzoyl group onto an aromatic ring. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), and results in the formation of a diaryl ketone.

Caption: Mechanism of Friedel-Crafts acylation using 3-Bromo-5-chlorobenzoyl chloride.

Applications in Drug Discovery and Medicinal Chemistry

The 3-bromo-5-chlorobenzoyl moiety is a key structural component in a variety of compounds with interesting biological activities. Its role is often to serve as a scaffold that can be further elaborated, with the halogen atoms providing vectors for diversification through cross-coupling reactions.

While specific examples detailing the use of 3-Bromo-5-chlorobenzoyl chloride are not abundant in readily available literature, its utility can be inferred from the importance of related structures in drug development. For instance, substituted benzoyl chlorides are crucial intermediates in the synthesis of anti-inflammatory agents. A study on the synthesis of 5-O-4-Chlorobenzoylpinostrobin, a potential anti-inflammatory drug candidate, highlights the use of a substituted benzoyl chloride to modify a natural product, thereby enhancing its biological activity.[5] This underscores the potential of 3-Bromo-5-chlorobenzoyl chloride in similar derivatization strategies.

Safety and Handling

3-Bromo-5-chlorobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a cool, dry place under an inert atmosphere to prevent decomposition due to moisture.

-

Keep away from water and other protic solvents.

-

Conclusion

3-Bromo-5-chlorobenzoyl chloride is a versatile and reactive building block with significant potential in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its acyl chloride functionality allows for straightforward formation of amides, esters, and ketones, while the bromo and chloro substituents offer opportunities for further molecular diversification. While a lack of readily available experimental physical and spectroscopic data necessitates careful characterization by researchers, the established reactivity patterns of this compound class provide a solid foundation for its application in the synthesis of complex target molecules. As with all reactive chemical reagents, adherence to strict safety protocols is essential when handling 3-Bromo-5-chlorobenzoyl chloride.

References

-

PubChem. 3-Bromo-5-chlorobenzoic acid. [Link]

-

Nanjing Finechem Holding Co.,Limited. 3-Bromo-5-Chlorobenzonitrile: Key Material for Specialty Chemical Manufacturing. [Link]

-

PubChem. 3-Bromo-5-chlorobenzoyl chloride. [Link]

-

Oakwood Chemical. 3-Bromo-5-chlorobenzoyl chloride. [Link]

-

AOBChem USA. 3-Bromo-5-chlorobenzoyl chloride. [Link]

-

ResearchGate. THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. [Link]

-

CONICET. Design, synthesis and structural study of novel acetamidobenzanilide derivatives. [Link]

-

ResearchGate. Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

NIST. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]

-

PubChem. 5-Bromo-2-chlorobenzoyl chloride. [Link]

-

ResearchGate. Synthesis of New Camphane-Type Amides: Potential Synthetic Adaptogenes. [Link]

- Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

ResearchGate. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

-

IndiaMART. 5-Bromo-2-Chlorobenzoyl Chloride at ₹ 9500/kg | Mumbai. [Link]

-

3-Bromo-5-chlorobenzamide. [Link]

Sources

- 1. 5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 21900-27-6|3-Bromo-5-Chlorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-5-chlorobenzoyl chloride [oakwoodchemical.com]

- 4. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. aobchem.com [aobchem.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-chlorobenzoyl Chloride

This guide provides a detailed analysis of the expected spectroscopic data for 3-Bromo-5-chlorobenzoyl chloride, a key intermediate in pharmaceutical and materials science research. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. By referencing data from analogous structures, we provide a robust framework for researchers to identify and characterize this molecule.

Molecular Structure and Properties

3-Bromo-5-chlorobenzoyl chloride is a disubstituted benzoyl chloride with the chemical formula C₇H₃BrCl₂O.[1][2][3][4] Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, and a benzoyl chloride functional group at positions 3, 5, and 1, respectively.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O | [1][2][3][4] |

| Molecular Weight | 253.90 g/mol | [1] |

| IUPAC Name | 3-bromo-5-chlorobenzoyl chloride | [1] |

| CAS Number | 21900-27-6 | [1][2][3] |

The strategic placement of the halogen substituents and the reactive acyl chloride group makes this compound a versatile building block in organic synthesis. Accurate spectroscopic analysis is crucial for confirming its identity and purity.

Caption: Molecular Structure of 3-Bromo-5-chlorobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Multiplicity | Expected Chemical Shift (ppm) | Rationale |

| H-2 | Triplet (t) | ~8.0 - 8.2 | Deshielded by adjacent C=O and halogens. Meta-coupling to H-4 and H-6. |

| H-4 | Triplet (t) | ~7.8 - 8.0 | Deshielded by adjacent halogens. Meta-coupling to H-2 and H-6. |

| H-6 | Triplet (t) | ~7.8 - 8.0 | Deshielded by adjacent C=O and halogen. Meta-coupling to H-2 and H-4. |

Interpretation:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, each corresponding to one of the three protons on the benzene ring. Due to the meta-substitution pattern, the protons will exhibit small, long-range couplings (meta-coupling, J ≈ 2-3 Hz), resulting in each signal appearing as a triplet or a finely split multiplet. The electron-withdrawing nature of the benzoyl chloride group and the halogens will shift these protons downfield into the range of 7.8 - 8.2 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C=O | ~166 - 169 | Characteristic for acyl chlorides. |

| C-1 | ~135 - 138 | Carbon attached to the C=O group. |

| C-3 | ~122 - 125 | Carbon attached to Bromine. |

| C-5 | ~134 - 137 | Carbon attached to Chlorine.[5] |

| C-2 | ~130 - 133 | Aromatic CH. |

| C-4 | ~128 - 131 | Aromatic CH. |

| C-6 | ~130 - 133 | Aromatic CH. |

Interpretation:

The ¹³C NMR spectrum will provide a map of the carbon environments. The carbonyl carbon of the acyl chloride is the most deshielded, appearing around 166-169 ppm. The aromatic region will display six distinct signals due to the lack of symmetry. The carbons directly bonded to the electronegative halogens (C-3 and C-5) will have their chemical shifts significantly influenced. For instance, the carbon attached to chlorine in chlorobenzene appears at approximately 134.3 ppm.[5] The remaining aromatic carbons will resonate in the typical range of 128-138 ppm.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1770 - 1815 | C=O stretch | Acyl Chloride |

| ~3050 - 3100 | C-H stretch | Aromatic |

| ~1550 - 1600 | C=C stretch | Aromatic Ring |

| ~800 - 900 | C-H bend | Aromatic (out-of-plane) |

| ~1000 - 1100 | C-Cl stretch | Aryl Halide |

| ~500 - 600 | C-Br stretch | Aryl Halide |

Interpretation:

The most prominent and diagnostic peak in the IR spectrum of 3-Bromo-5-chlorobenzoyl chloride will be the strong carbonyl (C=O) stretch of the acyl chloride group, expected at a high wavenumber (around 1770-1815 cm⁻¹). The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1550-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region. Finally, the carbon-halogen stretches will appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| ~252, 254, 256 | Molecular Ion (M⁺) Cluster |

| ~217, 219, 221 | [M-Cl]⁺ Fragment |

| ~173, 175 | [M-COCl]⁺ or [M-Br]⁺ Fragment |

| ~138, 140 | [C₆H₃ClBr]⁺ Fragment |

Interpretation:

Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and two bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic cluster of peaks. The relative abundances of these peaks can be predicted based on the natural isotopic abundances. The most intense peak in the molecular ion cluster will correspond to the species containing ⁷⁹Br and ³⁵Cl.

Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine radical to form an acylium ion ([M-Cl]⁺) and the loss of the entire COCl group. The resulting fragmentation pattern provides a fingerprint for the molecule's structure. For a related compound, 5-Bromo-2-chlorobenzoyl chloride, the top mass-to-charge ratio peaks are observed at m/z 219 and 217, corresponding to the loss of a chlorine atom.[6]

Caption: Predicted fragmentation pathway for 3-Bromo-5-chlorobenzoyl chloride.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-Bromo-5-chlorobenzoyl chloride. By applying fundamental principles and drawing parallels with related compounds, we have outlined the expected NMR, IR, and MS data. This information serves as a valuable resource for researchers in confirming the synthesis and purity of this important chemical intermediate, enabling its effective use in drug development and materials science.

References

-

PubChem. 3-Bromo-5-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-5-chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

NIST. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. National Institute of Standards and Technology. [Link]

-

AOBChem. 3-Bromo-5-chlorobenzoyl chloride. [Link]

-

Oakwood Chemical. 3-Bromo-5-chlorobenzoyl chloride. [Link]

-

SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. [Link]

-

Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene. [Link]

-

PubChem. 2-Bromo-5-chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]

Sources

- 1. 3-Bromo-5-chlorobenzoyl chloride | C7H3BrCl2O | CID 50998129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 21900-27-6|3-Bromo-5-Chlorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 3. aobchem.com [aobchem.com]

- 4. 3-Bromo-5-chlorobenzoyl chloride [oakwoodchemical.com]

- 5. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 3-Bromo-5-chlorobenzoyl Chloride

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility of 3-Bromo-5-chlorobenzoyl chloride in organic solvents. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, the critical impact of its reactivity on solvent selection, and a robust protocol for empirical solubility determination.

Executive Summary: The Primacy of Reactivity in Solubility

3-Bromo-5-chlorobenzoyl chloride is a highly reactive acyl chloride, a characteristic that is paramount to understanding its behavior in solution. Its solubility is not merely a matter of physical dissolution but is intrinsically linked to its chemical stability in the chosen solvent. The acyl chloride functional group is a potent electrophile, making the compound susceptible to nucleophilic attack, particularly from protic solvents. Consequently, a clear distinction must be made between solvents in which it is stable and soluble, and those with which it reacts. This guide will demonstrate that while quantitative solubility data is scarce due to this reactivity, a predictive understanding based on structural analysis and analogy to similar compounds provides a strong framework for its application in synthesis and drug development.

Physicochemical Properties of 3-Bromo-5-chlorobenzoyl Chloride

A molecule's solubility is dictated by its structural and electronic properties. The key physicochemical characteristics of 3-Bromo-5-chlorobenzoyl chloride are summarized below, with data compiled from authoritative sources.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₃BrCl₂O | [1] |

| Molecular Weight | 253.90 g/mol | [1] |

| IUPAC Name | 3-bromo-5-chlorobenzoyl chloride | [1] |

| CAS Number | 21900-27-6 | [1] |

| Calculated XLogP3 | 3.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 (the carbonyl oxygen) | [1] |

The molecule's structure, featuring a halogenated benzene ring and an acyl chloride group, results in a significant dipole moment, classifying it as a polar molecule. However, the absence of hydrogen bond donors and the large, non-polar aromatic ring contribute to a high octanol-water partition coefficient (XLogP3), indicating a preference for lipophilic environments.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. For 3-Bromo-5-chlorobenzoyl chloride, this principle must be viewed through the lens of its reactivity.

The Role of Polarity and van der Waals Forces

The polar acyl chloride group and the polar C-Cl and C-Br bonds on the aromatic ring suggest that polar aprotic solvents would be effective at solvating the molecule through dipole-dipole interactions. Furthermore, the large benzene ring provides a substantial surface area for van der Waals interactions, allowing for good solubility in non-polar aromatic solvents.

The Decisive Impact of Reactivity: Protic vs. Aprotic Solvents

Acyl chlorides are among the most reactive carboxylic acid derivatives.[2] The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack. This reactivity dictates the fundamental classification of solvents for this compound:

-

Protic Solvents (Reactive): Solvents containing acidic protons, such as water, alcohols, and primary or secondary amines, will react with 3-Bromo-5-chlorobenzoyl chloride.[3] This is not a dissolution but a chemical transformation (solvolysis) that yields the corresponding carboxylic acid, ester, or amide, respectively.[2][4] Therefore, protic solvents are unsuitable for preparing stable solutions of this compound.

-

Aprotic Solvents (Generally Soluble): Aprotic solvents lack acidic protons and are therefore generally non-reactive towards acyl chlorides. These are the solvents of choice for reactions and storage. Their ability to dissolve 3-Bromo-5-chlorobenzoyl chloride will depend on their polarity.

The logical flow for solvent selection is therefore a two-step process: first, exclude all protic solvents due to reactivity, and second, select an aprotic solvent with a polarity that matches the solute.

Caption: Solvent selection workflow for 3-Bromo-5-chlorobenzoyl chloride.

Qualitative Solubility Profile

Based on the principles outlined above and data from analogous compounds such as benzoyl chloride and other substituted benzoyl chlorides, the following qualitative solubility profile can be predicted.[5][6]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale / Notes |

| Protic Solvents | Water, Methanol, Ethanol | Reactive | Rapidly undergoes solvolysis to form the carboxylic acid or corresponding ester.[3] |

| Aprotic Polar Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble | Good polarity match for dipole-dipole interactions. A patent for a similar compound specifically notes dissolution in dichloromethane.[7] |

| Aprotic Non-Polar Solvents | Toluene, Benzene | Soluble to Moderately Soluble | Solvation is driven by van der Waals forces with the aromatic ring. |

| Aprotic Non-Polar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Insufficient polarity to effectively solvate the polar acyl chloride group. |

Experimental Protocol for Solubility Determination of a Reactive Acyl Chloride

Due to the reactive nature of 3-Bromo-5-chlorobenzoyl chloride, determining its solubility requires a protocol that rigorously excludes atmospheric moisture. The following gravimetric method is designed for this purpose.

Objective: To determine the approximate solubility of 3-Bromo-5-chlorobenzoyl chloride in a given anhydrous aprotic solvent at a specified temperature.

Materials:

-

3-Bromo-5-chlorobenzoyl chloride (purity >98%)

-

Anhydrous aprotic solvent of choice (e.g., Dichloromethane, Toluene)

-

Inert gas (Nitrogen or Argon)

-

Oven-dried glassware (vials with PTFE-lined caps, gas-tight syringes, cannulas)

-

Analytical balance (readable to 0.1 mg)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

Procedure:

-

Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120°C overnight and cooled in a desiccator under an inert atmosphere.

-

Inert Atmosphere Setup: The entire experiment must be conducted under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.

-

Solvent Addition: Using a gas-tight syringe, add a precise volume (e.g., 2.00 mL) of the anhydrous solvent to a pre-weighed, oven-dried vial containing a magnetic stir bar.

-

Initial Massing: Seal the vial and record the total mass of the vial, solvent, and stir bar.

-

Analyte Addition: In small, incremental amounts, add 3-Bromo-5-chlorobenzoyl chloride to the solvent while stirring. After each addition, seal the vial and allow the system to equilibrate for at least 15 minutes.

-

Observation: Visually inspect for complete dissolution. Continue adding the analyte until a small amount of solid material persists, indicating that a saturated solution has been formed.

-

Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature (e.g., 25°C) and stir for at least 2 hours to ensure equilibrium is reached.

-

Final Massing: After equilibration, carefully remove the vial from the bath, clean the exterior, and record the final total mass.

-

Calculation:

-

Mass of solvent = (Mass of vial + solvent + stir bar) - (Mass of empty vial + stir bar)

-

Mass of dissolved analyte = (Final total mass) - (Mass of vial + solvent + stir bar)

-

Solubility ( g/100 mL) = (Mass of dissolved analyte / Volume of solvent in mL) * 100

-

Self-Validating System:

-

Control: Run a parallel experiment with a well-known, stable compound of similar polarity to validate the experimental setup and technique.

-

Moisture Exclusion: The use of oven-dried glassware, anhydrous solvents, and an inert atmosphere is critical. Any cloudiness or fuming upon addition of the acyl chloride indicates the presence of moisture and invalidates the measurement.

Caption: Experimental workflow for determining the solubility of a reactive compound.

Conclusion

The solubility of 3-Bromo-5-chlorobenzoyl chloride is fundamentally governed by its high reactivity. It is readily soluble in a range of aprotic polar and non-polar organic solvents but reacts with all protic solvents. This guide provides the theoretical basis for this behavior, a predictive qualitative solubility profile, and a detailed, safety-conscious protocol for its empirical determination. For professionals in research and drug development, a thorough understanding of these principles is not merely academic but essential for the successful design of synthetic routes, optimization of reaction conditions, and development of purification strategies.

References

-

PubChem. 3-Bromo-5-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-5-chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. [Link]

-

PubChem. 2-Bromo-5-chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Procedure for solubility testing of NM suspension. [Link]

-

Campos-Rey, P., Cabaleiro-Lago, C., & Hervés, P. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. The Journal of Physical Chemistry B, 114(44), 14004–14011. [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

-

Chemistry LibreTexts. Preparation of Acyl Chlorides. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

- Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

Nippon Light Metal Company, Ltd. Fine Chemicals. [Link]

Sources

- 1. 3-Bromo-5-chlorobenzoyl chloride | C7H3BrCl2O | CID 50998129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. savemyexams.com [savemyexams.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 7. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

A Technical Guide to the Nucleophilic Acylation Reactions of 3-Bromo-5-chlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chlorobenzoyl chloride is a valuable bifunctional reagent in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This guide provides an in-depth analysis of its reactivity profile with various nucleophiles. We will explore the underlying electronic and steric factors that govern its chemoselectivity, focusing on the paramount reactivity of the acyl chloride moiety. This document details field-proven protocols for reactions with N-, O-, and C-nucleophiles, explaining the causal relationships behind experimental design and providing a framework for predictable and efficient synthesis.

Molecular Structure and Reactivity Analysis

3-Bromo-5-chlorobenzoyl chloride possesses three potential sites for nucleophilic attack: the carbonyl carbon of the acyl chloride, the carbon atom bearing the bromine, and the carbon atom bearing the chlorine on the aromatic ring. However, under typical nucleophilic acylation conditions, these sites exhibit a vast difference in reactivity.

The Acyl Chloride: The Primary Electrophilic Center

The carbonyl carbon of the acyl chloride is the most electrophilic and, therefore, the primary site of reaction. This high reactivity stems from two main factors:

-

Inductive Effect: The highly electronegative oxygen and chlorine atoms pull electron density away from the carbonyl carbon, creating a significant partial positive charge (δ+).[1]

-

Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, which facilitates the reformation of the carbonyl double bond after the initial nucleophilic attack. The overall mechanism is a nucleophilic acyl substitution.[1][2]

Electronic Effects of Halogen Substituents

The bromine and chlorine atoms attached to the aromatic ring at the meta-positions exert a net electron-withdrawing effect on the benzoyl system. This occurs through two opposing electronic interactions:

-